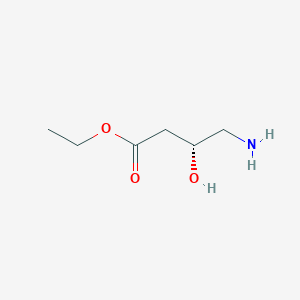

Ethyl (R)-4-amino-3-hydroxybutanoate

Description

Ethyl (R)-4-amino-3-hydroxybutanoate is a chiral β-hydroxy ester featuring an amino group at the 4-position and a hydroxyl group at the 3-position of the butanoate backbone. This compound is of interest in pharmaceutical synthesis, particularly as a precursor for bioactive molecules or chiral intermediates. Instead, structurally related analogs with variations in substituents (e.g., cyano, bromo, chloro, or trifluoromethyl groups) are documented.

Properties

Molecular Formula |

C6H13NO3 |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

ethyl (3R)-4-amino-3-hydroxybutanoate |

InChI |

InChI=1S/C6H13NO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4,7H2,1H3/t5-/m1/s1 |

InChI Key |

HPMBWEVQPZMKJM-RXMQYKEDSA-N |

Isomeric SMILES |

CCOC(=O)C[C@H](CN)O |

Canonical SMILES |

CCOC(=O)CC(CN)O |

Origin of Product |

United States |

Preparation Methods

Starting from (2S,4R)-4-Hydroxyproline Ester Hydrochloride

One established chemical synthesis involves conversion from the hydrochloride of the methyl or ethyl ester of (2S,4R)-4-hydroxyproline, as described in a patented process:

-

- Release of the hydroxyproline ester from its hydrochloride salt using alkali metal methoxide or ethoxide in methanol or ethanol.

- Reaction with triethylamine at low temperatures (-40°C to +10°C) to form an intermediate (R)-4-hydroxy-1-pyrroline-2-carboxylic acid ester.

- Oxidative ring-opening using aqueous hydrogen peroxide and mineral acid (sulfuric or hydrochloric acid) under reflux conditions.

- Ion-exchange purification to isolate ethyl (R)-4-amino-3-hydroxybutanoate.

- Final recrystallization from water/ethanol for purity enhancement.

| Step | Conditions | Notes |

|---|---|---|

| Ester release | Alkali metal methoxide/ethoxide, -40°C to -20°C | Ensures ester free base formation |

| Triethylamine addition | 1.0–1.05 equiv., -20°C to +10°C | Controls intermediate formation |

| Oxidative ring-opening | H2O2 (3–30%), 4–6N acid, reflux | Converts intermediate to amino acid |

| Purification | Ion-exchange resin, aqueous ammonia | High purity isolation |

| Final product melting point | 213–215°C (decomposition) | Confirms compound identity |

-

- High yield (~94% theoretical).

- High stereochemical purity.

- Scalable for industrial application.

-

- Requires careful temperature control.

- Use of strong oxidants and acids necessitates safety measures.

Synthesis via Ethyl (R)-4-Chloro-3-hydroxybutanoate Intermediate

Another chemical route involves the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate as a key intermediate:

-

- Asymmetric reduction of ethyl 4-chloroacetoacetate using recombinant Escherichia coli cells expressing secondary alcohol dehydrogenase enzymes.

- Use of 2-propanol as a cofactor regeneration substrate.

- Reaction temperature optimization (best at 20°C) to achieve >95% conversion and >99% ee.

| Reaction Temperature (°C) | Ethyl 4-chloroacetoacetate (g/L) | Product (R)-ECHB (g/L) | Enantiomeric Excess (%) | Yield (%) |

|---|---|---|---|---|

| 30 | 9.7 | 24.0 | >99 | 62.4 |

| 25 | 2.5 | 35.3 | >99 | 91.7 |

| 20 | 0.5 | 36.6 | >99 | 95.2 |

-

- High enantioselectivity.

- Mild reaction conditions.

- Biocatalytic approach reduces chemical waste.

-

- Requires recombinant enzyme systems.

- Intermediate requires further conversion to amino compound.

Enzymatic and Biocatalytic Methods

Whole-Cell Biotransformation Using Recombinant Escherichia coli

Recombinant E. coli strains co-expressing carbonyl reductase (e.g., BgADH3 from Burkholderia gladioli) and glucose dehydrogenase for NADPH regeneration have been employed for asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with excellent enantioselectivity (>99.9% ee).

-

- Use of aqueous/octanol biphasic system to improve substrate solubility and product extraction.

- Octanol was found to be the optimal organic phase, yielding 86.6% product with maintained high enantiomeric purity.

| Parameter | Value |

|---|---|

| Substrate concentration | Up to 1200 mmol |

| Space-time yield | 4.47 mmol·L⁻¹·h⁻¹·g DCW⁻¹ |

| Enantiomeric excess | >99.9% |

| Organic solvent | Octanol |

- Advantages:

- Environmentally friendly cofactor recycling.

- High productivity and scalability.

- Mild aqueous conditions preserve enzyme activity.

Enzymatic Preparation of this compound

A patented enzymatic method uses halohydrin dehalogenase from Escherichia coli to convert methyl (R)-4-cyano-3-hydroxybutyrate to this compound via cyanide substitution under controlled pH (7–7.5).

-

- Enzyme added in two batches to reduce enzyme usage by ~33% and shorten reaction time.

- Sodium cyanide solution added dropwise to maintain pH and optimize enzyme activity.

- Excess hydrocyanic acid is recycled to reduce environmental impact.

-

- High atom economy with 1:1 molar cyanide to substrate ratio.

- Reduced enzyme consumption lowers costs.

- Environmentally considerate process design.

Comparative Analysis of Preparation Methods

Summary and Recommendations

The chemical synthesis route starting from (2S,4R)-4-hydroxyproline esters is well-established, providing high yields and purity but involves multiple steps and use of strong reagents.

The biocatalytic asymmetric reduction of ethyl 4-chloroacetoacetate to ethyl (R)-4-chloro-3-hydroxybutanoate using recombinant E. coli strains offers excellent enantiopurity and milder conditions, suitable for scale-up with environmentally benign features.

The enzymatic cyanide substitution method provides a green alternative to introduce the amino group with efficient enzyme usage and waste minimization.

For industrial applications, combining biocatalytic steps with chemical transformations may optimize overall yield, cost, and environmental footprint.

Chemical Reactions Analysis

Enzymatic Asymmetric Reduction of Ethyl 4-Chloroacetoacetate

This method involves the reduction of ethyl 4-chloroacetoacetate (ECAA) to (R)-4-chloro-3-hydroxybutanoate (R-ECHB) using recombinant Escherichia coli cells expressing (S)-specific secondary alcohol dehydrogenase (CpSADH) from Candida parapsilosis. Key features include:

-

Catalytic system : CpSADH enables asymmetric reduction with >99% enantiomeric excess (ee).

-

NADH regeneration : 2-propanol acts as a co-substrate for NADH recycling, eliminating the need for external coenzyme addition.

-

Optimization :

-

Temperature : Reaction at 20°C yields 36.6 g/L of R-ECHB (95.2% conversion).

-

Substrate ratio : 2 molar excess of 2-propanol over ECAA maximizes yield.

-

| Parameter | Value |

|---|---|

| Temperature | 20°C |

| ECAA concentration | 3.8% (w/v) |

| Yield | 36.6 g/L |

| Conversion | 95.2% |

| ee | >99% |

| Data from optimization studies . |

Halohydrin Dehalogenation and Cyanide Ring-Opening

This pathway converts (S)-4-chloro-ethyl 3-hydroxybutanoate to (R)-4-cyano-3-hydroxybutanoate via:

-

Halohydrin dehalogenation : E. coli-derived halohydrin dehalogenase catalyzes epoxide formation.

-

Cyanide ring-opening : Sodium cyanide (NaCN) and hydrocyanic acid (HCN) react with the epoxide under pH 7–7.5.

-

Enzyme dosing : Two-step addition reduces enzyme use by ~30% while maintaining efficiency.

-

Yield : 86.29% with 98.3% purity, achieved by reclaiming HCN from reaction vapors .

Oxidative Hydrolysis of Proline Derivatives

This method synthesizes (R)-4-amino-3-hydroxybutyric acid from (2S,4R)-4-hydroxyproline ester hydrochloride:

-

Hydrolysis : Sodium hydroxide and hydrogen peroxide oxidize the ester to an acid.

-

Acidification : Sulfuric acid treatment isolates the product.

-

Conditions : Reactions at -20°C to 40°C, with reflux during purification.

-

Purity : Final product recrystallized from water/ethanol mixtures .

Biological Conversion to GABA

Ethyl (R)-4-amino-3-hydroxybutanoate can be enzymatically converted to γ-aminobutyric acid (GABA), a key neurotransmitter:

-

Mechanism : Involves de-esterification and oxidation steps.

-

Applications : Targeted for neurological drug development due to GABA’s role in CNS regulation.

Scientific Research Applications

Ethyl (R)-4-amino-3-hydroxybutanoate is a chiral compound and a versatile building block in synthetic chemistry, especially in the pharmaceutical industry, due to its amino and hydroxyl functional groups. These groups facilitate various chemical transformations, leading to its use in synthesizing bioactive molecules. The compound's structural features enable it to interact with biological targets like enzymes and receptors, which is crucial for its biological activity and potential therapeutic uses.

Scientific Research Applications

Organic Synthesis this compound is a significant intermediate in organic synthesis. Its functional groups allow it to engage in hydrogen bonding and electrostatic interactions, making it useful in synthesizing various compounds. It is also used as a resolving agent in chiral resolution .

Pharmaceutical Intermediates This compound is used in the synthesis of Atorvastatin, a drug used to manage hyperlipidemia . Processes have been developed for making (R)-ethyl-4-cyano-3-hydroxybutyrate, a key intermediate to Atorvastatin, with high chiral purity .

Biocatalysis this compound can be synthesized using biocatalysis, which involves the use of enzymes in organic synthesis to create chiral compounds . Transaminase technology, for example, has found applications in synthesizing complex pharmaceutical intermediates .

Therapeutic Potential Studies have explored the therapeutic effects of this compound, particularly in relation to cholesterol-lowering drugs. It has been implicated in studies related to enzyme mechanisms and metabolic pathways.

Mechanism of Action

The mechanism of action of ethyl (3R)-4-amino-3-hydroxybutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to participate in hydrogen bonding, electrostatic interactions, and covalent modifications, which are crucial for its biological activity .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Ethyl (R)-4-amino-3-hydroxybutanoate Analogs

*APIs: Active Pharmaceutical Ingredients

Functional Group Impact on Properties

Polarity and Solubility: The cyano group in Ethyl (R)-4-cyano-3-hydroxybutanoate increases polarity, contributing to its higher boiling point (325.6°C) and moderate density (1.1 g/cm³) . Halogenated analogs (Cl, Br) exhibit higher molecular weights and densities due to heavier atoms. For example, the bromo derivative has a density of 1.484 g/cm³ . The trifluoromethyl group in Ethyl (R)-3-amino-4,4,4-trifluorobutanoate introduces strong electronegativity, likely enhancing metabolic stability in drug candidates .

Reactivity and Synthetic Utility: The cyano group is a versatile intermediate for further functionalization (e.g., reduction to amines or conversion to carboxylic acids) . Bromo and chloro derivatives serve as alkylating agents or cross-coupling substrates in organometallic reactions . Dimethylamino and amino groups facilitate hydrogen bonding, making these compounds useful in asymmetric catalysis or as ligands .

Safety and Handling: Halogenated compounds (e.g., bromo analog) are non-hazardous under EU regulations but require precautions against inhalation and skin contact .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl (R)-4-amino-3-hydroxybutanoate, and how can reaction conditions be optimized for enantiomeric purity?

- Methodological Answer :

-

Catalytic Asymmetric Hydrogenation : Use transition metal catalysts (e.g., Ru-BINAP complexes) to reduce ketone precursors while preserving stereochemistry. Optimize solvent polarity (e.g., methanol/water mixtures) and hydrogen pressure (1–3 atm) to enhance enantiomeric excess (ee) .

-

Biocatalytic Approaches : Employ ketoreductases or lipases (e.g., from Candida antarctica) for enantioselective reduction of 4-amino-3-oxobutanoate derivatives. Adjust pH (6.5–7.5) and temperature (30–40°C) to maximize activity .

-

Purification : Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IA) resolves enantiomers. Gradient elution (hexane:isopropanol, 90:10 to 70:30) improves separation efficiency .

Synthesis Method Catalyst/Enzyme Optimal Conditions ee (%) Asymmetric Hydrogenation Ru-BINAP 2 atm H₂, MeOH/H₂O, 25°C 92–98 Enzymatic Reduction C. antarctica Lipase pH 7.0, 35°C, 24h 95–99

Q. How is the stereochemical configuration of this compound confirmed experimentally?

- Methodological Answer :

- NMR with Chiral Solvating Agents : Use europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to induce splitting in proton signals, confirming R-configuration via diastereotopic shifts .

- X-ray Crystallography : Resolve crystal structures to assign absolute configuration. Crystallize in ethyl acetate/hexane at -20°C for slow nucleation .

- Polarimetry : Measure specific rotation ([α]D) and compare to literature values (e.g., [α]D = +15.1° for R-enantiomer in ethanol) .

Advanced Research Questions

Q. What strategies resolve conflicting data on the compound’s biological activity across different assays?

- Methodological Answer :

- Assay Standardization : Use identical cell lines (e.g., HEK-293 for receptor binding) and control for compound purity (>98% by HPLC).

- Orthogonal Assays : Validate activity via fluorescence polarization (binding affinity) and surface plasmon resonance (kinetic parameters) to cross-check results .

- Metabolite Interference Testing : Pre-treat samples with esterase inhibitors (e.g., PMSF) to prevent hydrolysis of the ethyl ester group during cell-based assays .

Q. How do computational models predict interactions between this compound and biological targets?

- Methodological Answer :

-

Molecular Docking : Use AutoDock Vina with flexible ligand docking to simulate binding to γ-aminobutyric acid (GABA) receptors. Validate with free energy perturbation (FEP) calculations .

-

Limitations : Force field inaccuracies for fluorine-containing moieties may skew results. Cross-validate with experimental IC₅₀ values from patch-clamp electrophysiology .

Target Docking Score (kcal/mol) Experimental IC₅₀ (μM) GABA-A Receptor -9.2 12.3 ± 1.5 GABA-B Receptor -7.8 >100

Q. What are the challenges in scaling up enantioselective synthesis while maintaining stereochemical integrity?

- Methodological Answer :

- Continuous Flow Systems : Implement microreactors with immobilized enzymes (e.g., Novozym® 435) to enhance turnover frequency (TOF) and reduce catalyst leaching .

- In-line Monitoring : Use FTIR or Raman spectroscopy to track ee in real-time. Adjust residence time (e.g., 2–5 min) to optimize yield and purity .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility profiles of this compound?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, PBS (pH 7.4), and ethanol using nephelometry. Note aggregation effects at >10 mM concentrations .

- Temperature Dependence : Measure solubility at 25°C vs. 37°C. For example, solubility in PBS increases from 8.2 mM to 12.5 mM at 37°C due to entropy-driven dissolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.